molecular formula C20H18O8 B8342243 Di-para-toluoyl-L-tartaric acid

Di-para-toluoyl-L-tartaric acid

Cat. No. B8342243
M. Wt: 386.4 g/mol
InChI Key: NTOIKDYVJIWVSU-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-para-toluoyl-L-tartaric acid is a useful research compound. Its molecular formula is C20H18O8 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di-para-toluoyl-L-tartaric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-para-toluoyl-L-tartaric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Di-para-toluoyl-L-tartaric acid

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m0/s1

InChI Key

NTOIKDYVJIWVSU-PMACEKPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(±)-10-(3 Dimethy]amino-2-methylpropyl)-2-methoxyphenothiazine (16.5 g; 0.05 mole), (-)-di(p-toluoyl)-L-tartaric acid monohydrate (10.15 g; 0.025 mole) and ethanol (75 cc) are introduced into a 250-cc three-necked round-bottomed flask equipped with a mechanical stirrer, a condenser and a nitrogen inlet. The stirred mixture is heated to 60° C. until a homogeneous solution is obtained. The mixture is cooled to 50° C. and crystallization is then seeded by adding a few crystals of the neutral salt of (-)-di(p-toluoyl)tartaric acid and the dextrorotatory base. While stirring is maintained, the mixture is kept for 1 hour at 50° C., cooled to 20° C. in the course of 2 hours, and maintained at 20° C. for 1 hour. The crystals obtained are separated by filtration, washed with ethanol (2×30 cc) and then dried. The neutral salt (12.99 g) of (-)-di(p-toluoyl)tartaric acid and dextrorotatory 10-(3-dimethylamino-2-methylpropyl) -2-methoxyphenothiazine is thereby obtained.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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